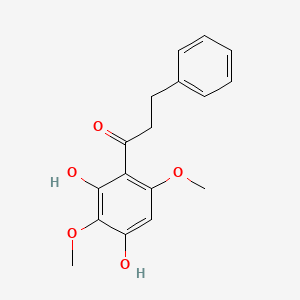

1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-21-14-10-13(19)17(22-2)16(20)15(14)12(18)9-8-11-6-4-3-5-7-11/h3-7,10,19-20H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSMSBHKHZUDMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)O)OC)O)C(=O)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one: Natural Source, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the natural product 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one, a chalcone with potential pharmacological significance. The primary documented natural source of this compound is the medicinal herb Sarcandra glabra. This guide will delve into the phytochemical context of its natural source, present a generalized framework for its isolation and purification based on established methodologies for phenolic compounds, and discuss the analytical techniques crucial for its characterization. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes available information on closely related analogs and general principles to provide a robust framework for researchers.

Introduction: The Significance of this compound

This compound belongs to the chalcone class of flavonoids, which are open-chain flavonoids characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. Chalcones are widely recognized for their diverse and potent biological activities, including anti-inflammatory, antioxidant, antimicrobial, and antitumor properties. The structural complexity of the title compound, featuring a highly substituted A-ring with two hydroxyl and two methoxy groups, suggests a unique chemical profile that may translate to specific biological functions, making it a person of interest for drug discovery and development.

Natural Source: Sarcandra glabra

The primary known natural source of this compound is the herb Sarcandra glabra (Thunb.) Nakai, a member of the Chloranthaceae family.[1] This plant has a long history of use in traditional medicine, particularly in China, for treating a variety of ailments, including inflammatory diseases, infections, and tumors.

Sarcandra glabra is a rich source of various bioactive phytochemicals, including:

-

Flavonoids and Chalcones: This class of compounds is abundant in the plant and is likely responsible for many of its therapeutic effects.

-

Phenolic Acids: Caffeic acid and its derivatives are prominent, contributing to the plant's antioxidant properties.

-

Coumarins: These compounds also contribute to the overall pharmacological profile of the plant.

-

Sesquiterpenoids: A diverse array of sesquiterpenoids has been isolated from Sarcandra glabra.

The presence of this compound within this complex phytochemical matrix necessitates a robust and systematic approach for its isolation and purification.

Biosynthesis of Chalcones: A General Overview

The biosynthesis of chalcones is a well-established pathway within the broader flavonoid biosynthesis route in plants. While the specific enzymatic steps in Sarcandra glabra have not been detailed in the available literature, the general pathway provides a strong theoretical framework.

The biosynthesis begins with the phenylpropanoid pathway, where the amino acid phenylalanine is converted to cinnamic acid and subsequently to p-coumaroyl-CoA. The key enzyme, chalcone synthase (CHS), then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic C6-C3-C6 chalcone backbone.

Subsequent modifications, such as hydroxylation, methoxylation, and glycosylation, are carried out by a suite of tailoring enzymes, leading to the vast diversity of chalcones observed in nature. The specific substitution pattern of this compound is a result of the action of specific hydroxylases and O-methyltransferases present in Sarcandra glabra.

Caption: Generalized biosynthetic pathway of chalcones.

Isolation and Purification Protocol

Step-by-Step Methodology

-

Plant Material Collection and Preparation:

-

Collect fresh, healthy aerial parts of Sarcandra glabra.

-

Wash the plant material thoroughly with water to remove any dirt and debris.

-

Air-dry the plant material in the shade or use a lyophilizer to prevent the degradation of thermolabile compounds.

-

Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

-

-

Extraction:

-

Macerate the powdered plant material with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 24-48 hours), with occasional shaking.

-

Alternatively, use a Soxhlet apparatus for more exhaustive extraction.

-

Filter the extract to remove the plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The chalcone, being moderately polar, is expected to be enriched in the ethyl acetate fraction.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to track the presence of the target compound.

-

-

Chromatographic Purification:

-

Column Chromatography:

-

Subject the enriched fraction to column chromatography on silica gel.

-

Elute the column with a gradient of a non-polar solvent (e.g., n-hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

-

Collect fractions and monitor by TLC. Pool the fractions containing the compound of interest.

-

-

Sephadex LH-20 Chromatography:

-

Further purify the pooled fractions using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective in separating compounds based on their molecular size and polarity.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification to obtain a high-purity compound, utilize preparative HPLC with a C18 column.

-

Use a suitable mobile phase, such as a gradient of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

Monitor the elution profile with a UV detector at a wavelength where the chalcone shows maximum absorbance (typically in the range of 280-380 nm).

-

-

Caption: A generalized workflow for the isolation and purification of the target compound.

Analytical Characterization

The structural elucidation and confirmation of the isolated compound rely on a combination of spectroscopic techniques. While a complete dataset for this compound is not available in the searched literature, the following outlines the expected data and interpretation based on its structure and data from similar compounds.

Spectroscopic Data (Hypothetical and Based on Analogs)

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons on both the A and B rings. The highly substituted A-ring will show a simple splitting pattern. Signals for the methoxy groups (singlets around 3.8-4.0 ppm). Signals for the aliphatic protons of the propane chain, likely appearing as multiplets. Signals for the hydroxyl protons, which may be broad and their chemical shift can be concentration-dependent. |

| ¹³C NMR | Resonances for all 17 carbon atoms. The carbonyl carbon will appear downfield (around 190-200 ppm). Signals for the aromatic carbons, with those attached to oxygen atoms appearing at lower field. Resonances for the methoxy carbons (around 55-60 ppm). Signals for the aliphatic carbons of the propane chain. |

| Mass Spectrometry (MS) | The molecular ion peak ([M]+ or [M+H]+) corresponding to the molecular weight of C17H18O5 (302.32 g/mol ). Fragmentation patterns characteristic of chalcones, including cleavage of the propane chain. |

| UV-Vis Spectroscopy | Two major absorption bands are expected, characteristic of the chalcone chromophore. Band I is typically in the range of 340–390 nm, and Band II is in the range of 220–270 nm. |

| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl group (C=O) around 1640-1680 cm⁻¹. Broad absorption for the hydroxyl groups (-OH) in the region of 3200-3600 cm⁻¹. Bands corresponding to C-O stretching and aromatic C=C stretching. |

Conclusion and Future Directions

This compound represents a structurally interesting natural product from the medicinal plant Sarcandra glabra. This guide provides a foundational framework for its study, covering its natural source, a plausible biosynthetic pathway, a generalized isolation and purification strategy, and the analytical methods for its characterization.

Future research should focus on the following areas:

-

Definitive Isolation and Characterization: A detailed study reporting the specific isolation protocol and complete, unambiguous spectroscopic data for this compound is needed to confirm its structure and facilitate further research.

-

Biological Activity Screening: A comprehensive evaluation of the biological activities of the pure compound is warranted to explore its therapeutic potential, particularly in the areas of anti-inflammatory and anticancer research, given the known properties of chalcones and Sarcandra glabra.

-

Biosynthetic Studies: Investigation into the specific enzymes responsible for the biosynthesis of this compound in Sarcandra glabra could open avenues for biotechnological production through metabolic engineering.

By building upon the information presented in this guide, researchers can advance our understanding of this promising natural product and unlock its potential for the development of new therapeutic agents.

References

A Technical Guide to the Isolation and Characterization of 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one from Sarcandra glabra

Abstract: Sarcandra glabra (Thunb.) Nakai, a perennial evergreen herb, has a long history in traditional Chinese medicine for treating a variety of ailments, including inflammation, infections, and tumors.[1][2] Its therapeutic potential is attributed to a rich diversity of secondary metabolites, including terpenoids, flavonoids, coumarins, and phenolic acids.[3][4] Among these constituents is the dihydrochalcone 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one, a phenolic compound of significant interest for further pharmacological investigation.[5] This guide provides a comprehensive, technically-grounded methodology for the systematic isolation, purification, and structural elucidation of this target compound, designed for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: The Scientific Rationale

The isolation of a specific bioactive compound from a complex plant matrix is a multi-step process that requires a logical and systematic approach. The strategy outlined herein is predicated on the physicochemical properties of the target molecule, a moderately polar phenolic compound. Our workflow is designed to progressively enrich the target compound by systematically removing other constituents based on differences in polarity, size, and affinity for various chromatographic media.

The Target Molecule: this compound belongs to the dihydrochalcone subclass of flavonoids. The presence of hydroxyl groups and a ketone moiety imparts a specific polarity that dictates the choice of solvents and chromatographic conditions. Understanding this structure is paramount to designing an effective purification cascade.

Stage 1: Botanical Sourcing and Preparation

The foundation of successful natural product isolation is high-quality, properly authenticated starting material.

Protocol 2.1: Plant Material Preparation

-

Collection & Authentication: Whole plants of Sarcandra glabra are collected and authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference (e.g., Jiangxi University of Traditional Chinese Medicine Herbarium).[6]

-

Drying: The plant material is washed to remove debris and air-dried in the shade or a temperature-controlled oven (40-50°C) until brittle. This prevents enzymatic degradation of thermolabile compounds.

-

Pulverization: The dried plant material is pulverized into a coarse powder (20-40 mesh). Causality: Reducing the particle size dramatically increases the surface area available for solvent penetration, thereby enhancing extraction efficiency.[7]

Stage 2: Exhaustive Solvent Extraction

The objective is to efficiently extract the target compound from the solid plant matrix into a liquid phase. Ethanol is selected as the solvent due to its broad solvency for moderately polar compounds like phenolic derivatives and its favorable safety profile.[8][9]

Protocol 3.1: Ethanolic Reflux Extraction

-

Setup: Place 1.0 kg of powdered Sarcandra glabra into a 20 L round-bottom flask. Add 10 L of 95% ethanol.

-

Extraction: Heat the mixture to reflux with continuous stirring for 2 hours.

-

Filtration: After cooling, filter the mixture through cheesecloth and then Whatman No. 1 filter paper. Collect the filtrate.

-

Repetition: Return the plant residue to the flask and repeat the extraction process two more times with fresh 95% ethanol. Causality: Repeating the extraction ensures the exhaustive recovery of constituents, maximizing the yield from the starting material.[10]

-

Concentration: Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a bath temperature of <50°C. This yields the crude ethanolic extract.

Stage 3: Solvent Partitioning for Preliminary Fractionation

The crude extract is a highly complex mixture. Liquid-liquid partitioning is an effective method to separate compounds into broad fractions based on their relative polarity, simplifying the subsequent chromatographic steps.

Protocol 4.1: Sequential Solvent Partitioning

-

Suspension: Suspend the crude ethanolic extract (approx. 100 g) in 1 L of distilled water.

-

Petroleum Ether Partition: Transfer the aqueous suspension to a 2 L separatory funnel and extract three times with 1 L of petroleum ether. Combine the petroleum ether layers. Causality: This step removes highly nonpolar compounds such as lipids, chlorophylls, and some terpenoids.

-

Ethyl Acetate Partition: Extract the remaining aqueous layer three times with 1 L of ethyl acetate. Combine the ethyl acetate layers. Causality: Ethyl acetate has an intermediate polarity and is highly effective at extracting flavonoids, chalcones, and other phenolic compounds. The target compound is expected to partition predominantly into this fraction.[10]

-

n-Butanol Partition: Extract the remaining aqueous layer three times with 1 L of n-butanol. Combine the n-butanol layers. Causality: This step isolates more polar compounds, such as glycosides.

-

Concentration: Evaporate each of the three solvent fractions (petroleum ether, ethyl acetate, n-butanol) to dryness in vacuo to yield the respective sub-extracts. The ethyl acetate fraction is carried forward for further purification.

Stage 4: Multi-Modal Chromatographic Purification

Achieving high purity requires sequential chromatographic techniques that separate molecules based on different chemical principles (adsorption, size exclusion, partitioning).

Protocol 5.1: Silica Gel Column Chromatography (Adsorption)

-

Column Packing: Prepare a silica gel (200-300 mesh) column using a chloroform-methanol gradient, starting with 100% chloroform.

-

Sample Loading: Adsorb the dried ethyl acetate fraction (approx. 20 g) onto a small amount of silica gel and carefully load it onto the top of the packed column.

-

Elution: Elute the column with a stepwise gradient of increasing methanol in chloroform (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, 80:20, v/v).

-

Fraction Collection & Analysis: Collect fractions (250 mL each) and monitor their composition using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles. The target compound is expected to elute in the mid-polarity fractions.

Protocol 5.2: Sephadex LH-20 Column Chromatography (Size Exclusion & Polarity)

-

Column Packing: Swell Sephadex LH-20 gel in methanol and pack it into a column.

-

Purification: Dissolve the enriched fraction from the silica gel step in a minimal amount of methanol and load it onto the Sephadex column.

-

Elution: Elute the column with methanol. Causality: Sephadex LH-20 separates smaller molecules from larger polymeric tannins and also provides a mild reversed-phase effect, which is effective for purifying phenolic compounds.[7]

-

Analysis: Monitor the eluent with TLC to identify and combine the fractions containing the target compound.

Protocol 5.3: Preparative Reversed-Phase HPLC (High-Resolution Partitioning)

-

System: Utilize a preparative HPLC system with a C18 column (e.g., 250 x 20 mm, 5 µm particle size).

-

Mobile Phase: Use a gradient elution system of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B). A typical gradient might be: 0-40 min, 30-70% A; 40-50 min, 70-100% A.

-

Injection & Detection: Dissolve the further purified sample in methanol, filter through a 0.45 µm syringe filter, and inject onto the column. Monitor the elution profile at a wavelength of ~280 nm.

-

Isolation: Collect the peak corresponding to the retention time of the target compound. Evaporate the solvent to yield the pure isolated this compound. Causality: Reversed-phase HPLC provides high-resolution separation based on hydrophobicity, making it the ideal final "polishing" step to achieve >98% purity.[11]

Stage 5: Structural Elucidation and Verification

The identity and structure of the isolated compound must be unequivocally confirmed using modern spectroscopic techniques.

6.1 Mass Spectrometry (MS) High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact mass and elemental composition. For C₁₇H₁₈O₅, the expected [M+H]⁺ ion would be used to confirm the molecular formula.

6.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides the definitive atom-by-atom connectivity and structural framework.[12] The following experiments are critical:

-

¹H NMR: Determines the number and chemical environment of protons. Expected signals would include aromatic protons for the two phenyl rings, methylene protons of the propane chain, methoxy group singlets, and hydroxyl group protons.

-

¹³C NMR & DEPT: Identifies all unique carbon atoms and classifies them as CH₃, CH₂, CH, or quaternary carbons.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the final structure.

-

COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled (adjacent) to each other, confirming the -CH₂-CH₂- fragment in the propane chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting the phenyl rings to the propanone backbone and establishing the positions of the hydroxyl and methoxy substituents on the A-ring.[13]

-

Data Presentation and Visualization

Process Yield and Purity Summary

The following table presents representative data for a 1.0 kg extraction.

| Isolation Stage | Starting Mass (g) | Yield (g) | Purity (%) |

| Crude Ethanolic Extract | 1000 | 95.0 | <5% |

| Ethyl Acetate Fraction | 95.0 | 21.5 | ~15% |

| Silica Gel Pool | 21.5 | 3.2 | ~60% |

| Sephadex LH-20 Pool | 3.2 | 0.85 | ~85% |

| Preparative HPLC | 0.85 | 0.12 | >98% |

Workflow and Structural Diagrams

Caption: Overall workflow for the isolation of the target compound.

Caption: this compound.

Conclusion

This guide details a robust and reproducible workflow for the isolation of this compound from Sarcandra glabra. By employing a logical sequence of extraction, polarity-based fractionation, and multi-modal chromatography, it is possible to obtain the target compound in high purity, suitable for rigorous pharmacological and clinical evaluation. The principles and protocols described herein are not only specific to this molecule but also serve as an adaptable template for the isolation of other phenolic compounds from complex botanical sources.

References

- 1. Frontiers | The Traditional Uses, Phytochemistry and Pharmacology of Sarcandra glabra (Thunb.) Nakai, a Chinese Herb With Potential for Development: Review [frontiersin.org]

- 2. The Traditional Uses, Phytochemistry and Pharmacology of Sarcandra glabra (Thunb.) Nakai, a Chinese Herb With Potential for Development: Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review on the chemical constituents, sesquiterpenoid biosynthesis and biological activities of Sarcandra glabra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. atlantis-press.com [atlantis-press.com]

- 7. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Chemical constituents from Sarcandra glabra] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Revealing the multi-target compounds of Sarcandra glabra identification and inhibition of novel target genes for the treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate | MDPI [mdpi.com]

- 12. ukm.my [ukm.my]

- 13. youtube.com [youtube.com]

Spectroscopic Elucidation of 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one: A Technical Guide

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one, a dihydrochalcone natural product isolated from the plant Sarcandra glabra.[1] As a molecule of interest for researchers in natural product chemistry and drug development, its unambiguous structural characterization is paramount. This document offers a detailed interpretation of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond presenting predicted data, this guide emphasizes the causal reasoning behind spectral assignments and outlines robust, self-validating experimental protocols for data acquisition. The methodologies and interpretations are grounded in established spectroscopic principles and data from structurally analogous compounds, providing a foundational framework for the empirical analysis of this and related phenolic compounds.

Introduction and Molecular Structure

This compound belongs to the dihydrochalcone class of plant secondary metabolites. These compounds are biosynthetic precursors to flavonoids and are noted for a range of biological activities.[2][3] The molecular structure features a highly substituted phenolic ring (A-ring) connected via a three-carbon propyl chain to an unsubstituted phenyl ring (B-ring). The presence of multiple, distinct functional groups—two phenolic hydroxyls, two methoxy groups, a ketone, and two aromatic systems—gives rise to a rich and informative spectroscopic profile.

Accurate structural elucidation is the cornerstone of any chemical research, ensuring the identity and purity of a compound before its use in further studies. This guide provides the necessary spectroscopic framework for this validation.

Caption: Structure of this compound.

Proton (¹H) Nuclear Magnetic Resonance Spectroscopy

Principle and Application

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For the title compound, it is instrumental in identifying the number of aromatic and aliphatic protons, their connectivity through spin-spin coupling, and the presence of hydroxyl and methoxy groups.

Predicted ¹H NMR Data

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |

| OH-2' | ~13.0 - 14.0 | singlet (broad) | - | 1H | Intramolecular hydrogen bonding to the C1 carbonyl oxygen causes significant deshielding, resulting in a downfield shift. |

| OH-4' | ~5.0 - 6.0 | singlet (broad) | - | 1H | A typical chemical shift for a phenolic proton not involved in strong H-bonding. |

| H-2'', H-6'' | ~7.28 | multiplet | - | 2H | Protons on the unsubstituted B-ring, ortho to the propyl chain. |

| H-3'', H-5'' | ~7.35 | multiplet | - | 2H | Protons on the unsubstituted B-ring, meta to the propyl chain. |

| H-4'' | ~7.20 | multiplet | - | 1H | Proton on the unsubstituted B-ring, para to the propyl chain. |

| H-5' | ~6.05 | singlet | - | 1H | The sole proton on the highly substituted, electron-rich A-ring. Shielded by four electron-donating groups. |

| OCH₃-3', OCH₃-6' | ~3.80, ~3.85 | singlet | - | 6H (3H each) | Methoxy groups attached to the aromatic ring typically appear in this region.[4][5] The specific shifts may vary slightly due to their different positions relative to other substituents. |

| H-2 (α-CH₂) | ~3.30 | triplet | ~7.5 | 2H | Methylene group adjacent to the deshielding carbonyl group. Appears as a triplet due to coupling with the β-CH₂ protons. |

| H-3 (β-CH₂) | ~3.05 | triplet | ~7.5 | 2H | Methylene group adjacent to the B-ring. Less deshielded than the α-CH₂ group. Appears as a triplet due to coupling with the α-CH₂ protons. |

Expert Interpretation

The ¹H NMR spectrum is expected to be highly informative. The most downfield signal will likely be the C2'-hydroxyl proton, shifted past 13 ppm due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. This is a hallmark feature of 2'-hydroxy dihydrochalcones. The single proton on the A-ring (H-5') is expected to be significantly upfield (around 6.0 ppm) due to the strong shielding effect of the four surrounding oxygen-bearing substituents (two -OH, two -OCH₃). The five protons of the unsubstituted B-ring will present as a complex multiplet system between 7.20-7.35 ppm. The two methylene groups of the propyl chain will appear as two distinct triplets, a characteristic "A₂B₂" system, confirming the dihydrochalcone backbone.[6] The two methoxy groups are expected to be sharp singlets, each integrating to 3 protons.

Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is suitable unless exchangeable protons (OH) are of primary interest, in which case DMSO-d₆ is preferred as it slows the exchange rate.

-

Instrumentation: Utilize a high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.[7]

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Key Parameters: Spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.[7]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

2D NMR (Recommended): To confirm assignments, perform COSY (Correlated Spectroscopy) to establish proton-proton couplings (e.g., between H-2 and H-3) and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space correlations, such as between the methoxy protons and adjacent aromatic protons.[7]

Carbon-13 (¹³C) Nuclear Magnetic Resonance Spectroscopy

Principle and Application

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing critical information about the carbon skeleton. The chemical shift of each carbon is highly sensitive to its electronic environment, revealing the presence of carbonyl, aromatic, and aliphatic carbons.

Predicted ¹³C NMR Data

| Atom | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C-1 (C=O) | ~204.0 | Ketone carbonyl carbons are strongly deshielded and appear significantly downfield. |

| C-1' | ~105.5 | Shielded aromatic carbon attached to the carbonyl group. |

| C-2' | ~163.0 | Aromatic carbon bearing a hydroxyl group. Deshielded due to the electronegative oxygen. |

| C-3' | ~135.0 | Aromatic carbon bearing a methoxy group. |

| C-4' | ~158.0 | Aromatic carbon bearing a hydroxyl group. |

| C-5' | ~91.0 | Highly shielded aromatic methine carbon (CH) due to electron-donating effects from adjacent oxygen substituents. |

| C-6' | ~160.0 | Aromatic carbon bearing a methoxy group. |

| C-1'' | ~141.0 | Quaternary aromatic carbon of the B-ring attached to the propyl chain. |

| C-2'', C-6'' | ~128.5 | Aromatic methine carbons of the B-ring. |

| C-3'', C-5'' | ~128.7 | Aromatic methine carbons of the B-ring. |

| C-4'' | ~126.5 | Aromatic methine carbon of the B-ring. |

| OCH₃-3', OCH₃-6' | ~56.0, ~62.0 | Methoxy carbons. Atypical downfield shifts (~62 ppm) can occur for methoxy groups forced into an out-of-plane conformation due to steric hindrance from ortho substituents.[8][9] |

| C-2 (α-CH₂) | ~40.0 | Aliphatic carbon adjacent to the carbonyl group. |

| C-3 (β-CH₂) | ~30.5 | Aliphatic carbon adjacent to the B-ring. |

Expert Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show all 17 carbon signals. The ketone carbonyl (C-1) will be the most downfield signal, typically above 200 ppm. The aromatic region (90-165 ppm) will be complex, with the oxygen-substituted carbons of the A-ring (C-2', C-3', C-4', C-6') appearing at the downfield end of this region, while the single protonated carbon (C-5') will be the most upfield aromatic signal. The carbons of the unsubstituted B-ring will appear in the typical aromatic range of 126-141 ppm. Of particular interest are the methoxy carbon signals. Steric crowding from the adjacent hydroxyl and methoxy groups may force one or both methoxy groups out of the plane of the aromatic ring, which can cause a characteristic deshielding effect, shifting the signal downfield from the typical ~56 ppm to over 60 ppm.[8][9]

Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Key Parameters: Spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds to ensure proper relaxation of quaternary carbons.[7]

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.

-

2D NMR (Crucial): For unambiguous assignment, HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are essential.

-

HSQC: Correlates each proton to its directly attached carbon.[10]

-

HMBC: Reveals correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular structure. For example, an HMBC correlation from the α-CH₂ protons (~3.30 ppm) to the carbonyl carbon (~204.0 ppm) and the C-1' carbon (~105.5 ppm) would confirm their connectivity.[10]

-

Caption: General workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

Principle and Application

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups, which each have characteristic absorption frequencies.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H stretch | Phenolic Hydroxyl (-OH) |

| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |

| 2980 - 2850 | Medium | C-H stretch | Aliphatic C-H (propyl chain) |

| ~1625 | Strong, Sharp | C=O stretch | Ketone (conjugated, H-bonded) |

| 1600, 1500, 1450 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1250 | Strong | C-O stretch | Aryl Ether (-O-CH₃) & Phenol (-OH) |

Expert Interpretation

The IR spectrum will be dominated by two key features. First, a very broad and strong absorption in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching of the phenolic groups.[11] Second, a very strong and sharp absorption for the C=O stretch of the ketone. For a simple aliphatic ketone, this band appears around 1715 cm⁻¹.[12][13] However, in this molecule, two effects will shift this band to a lower wavenumber (a "red shift"): conjugation with the aromatic A-ring and the strong intramolecular hydrogen bond with the C2'-hydroxyl group. This combined effect is expected to shift the C=O peak to a significantly lower frequency, around 1625 cm⁻¹. The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) will also be clearly distinguishable.[11]

Protocol for IR Data Acquisition

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method.[7]

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty instrument (for ATR) or a pure KBr pellet.

-

Record the sample spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is automatically generated as a ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Principle and Application

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent molecule with high accuracy, while the fragmentation pattern provides "pieces of the puzzle" that help to confirm the molecular structure.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₇H₁₈O₅

-

Molecular Weight: 302.1154 (monoisotopic)

-

Technique: Electrospray Ionization (ESI) is common for polar molecules like phenols.

| m/z (Predicted) | Ion | Fragmentation Rationale |

| 303.1227 | [M+H]⁺ | Protonated molecular ion, the primary ion observed in positive-mode ESI. |

| 301.1081 | [M-H]⁻ | Deprotonated molecular ion, the primary ion observed in negative-mode ESI (phenols are acidic). |

| 211 | [C₁₀H₁₁O₄]⁺ | Cleavage of the C2-C3 bond (β-cleavage), retaining the charge on the larger, substituted acylium ion fragment. |

| 181 | [C₉H₉O₃]⁺ | Cleavage of the C1-C2 bond (α-cleavage), a common fragmentation for ketones. |

| 91 | [C₇H₇]⁺ | Formation of the tropylium ion from the benzyl moiety, a very stable and common fragment for compounds with a C₆H₅-CH₂- group. |

Expert Interpretation

In a high-resolution ESI-MS experiment, the primary observation will be the protonated molecule [M+H]⁺ at m/z 303.1227 (in positive mode) or the deprotonated molecule [M-H]⁻ at m/z 301.1081 (in negative mode). Verifying this mass to within 5 ppm of the calculated value confirms the elemental composition.

Tandem MS (MS/MS) experiments, where the molecular ion is isolated and fragmented, are crucial for structural confirmation.[14] The most likely fragmentation pathways involve cleavage of the propyl chain.[15][16] Cleavage between C1 and C2 (α-cleavage) or C2 and C3 would yield fragments corresponding to the A-ring and B-ring portions of the molecule, respectively. The observation of a fragment at m/z 91 is a strong indicator of the C₆H₅-CH₂-CH₂- moiety.

Caption: Predicted major fragmentation pathways in positive-ion MS/MS.

Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid for positive mode) or base (e.g., 0.1% ammonium hydroxide for negative mode) to promote ionization.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an ESI source. For fragmentation studies, a tandem mass spectrometer (MS/MS) is required.[17]

-

Data Acquisition:

-

Infuse the sample solution directly or via an HPLC system.

-

Full Scan MS: Acquire data over a mass range of m/z 50-500 to detect the molecular ion.

-

MS/MS: Set the instrument to isolate the molecular ion (e.g., m/z 303.12) and apply collision-induced dissociation (CID) energy to generate fragment ions. Record the resulting product ion spectrum.[14]

-

-

Data Analysis: Use the instrument's software to determine the accurate mass and elemental composition of the molecular ion and its fragments.

Conclusion: A Unified Spectroscopic Signature

The structural elucidation of this compound is achieved through the synergistic interpretation of multiple spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and high-resolution mass spectrometry validates the elemental composition and provides corroborating structural evidence through fragmentation. Together, these datasets provide a unique and unambiguous spectroscopic fingerprint, essential for confirming the identity and purity of this natural product in any research or development setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. acdlabs.com [acdlabs.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New Oligomeric Dihydrochalcones in the Moss Polytrichum commune: Identification, Isolation, and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. whitman.edu [whitman.edu]

- 17. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of Substituted Phenylpropanones: A Technical Guide for Drug Discovery

Introduction: The Phenylpropanone Scaffold - A Privileged Structure in Medicinal Chemistry

Substituted phenylpropanones, a diverse class of organic compounds, are characterized by a three-carbon chain linking two phenyl rings. This structural motif is the foundation for a wide array of naturally occurring and synthetic molecules that exhibit a remarkable spectrum of biological activities. Among these, the α,β-unsaturated ketones known as chalcones are particularly prominent and have been the subject of extensive research in the quest for novel therapeutic agents.[1][2] The inherent reactivity of the enone moiety, coupled with the vast possibilities for substitution on the aromatic rings, makes the phenylpropanone scaffold a "privileged structure" in medicinal chemistry, capable of interacting with a multitude of biological targets.[1]

This technical guide provides an in-depth exploration of the significant biological activities of substituted phenylpropanones, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the underlying mechanisms of action, and provides detailed, field-proven experimental protocols for the evaluation of these activities. Our approach is rooted in scientific integrity, providing a causal understanding of experimental choices and ensuring that the described methodologies are robust and reproducible.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with unique mechanisms of action. Substituted phenylpropanones, particularly chalcones, have emerged as a promising class of compounds with significant activity against a broad spectrum of pathogenic microorganisms, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[2][3]

Mechanism of Action

The antimicrobial effects of phenylpropanones are often attributed to their ability to interfere with microbial membranes, disrupt key enzymatic processes, and inhibit biofilm formation. The electrophilic α,β-unsaturated carbonyl system can react with nucleophilic groups in microbial proteins and enzymes, leading to their inactivation. Furthermore, the lipophilic nature of many substituted phenylpropanones facilitates their interaction with and disruption of the bacterial cell membrane.

Structure-Activity Relationship (SAR)

The antimicrobial potency of substituted phenylpropanones is highly dependent on the nature and position of substituents on the aromatic rings.

-

Hydroxyl and Methoxyl Groups: The presence of hydroxyl and methoxyl groups on the phenyl rings is often correlated with enhanced antibacterial and antifungal activity.[4]

-

Halogens: Introduction of halogen atoms, such as chlorine or bromine, can significantly increase antimicrobial efficacy.

-

Heterocyclic Rings: Replacement of a phenyl ring with a heterocyclic moiety (e.g., pyridine, furan, thiophene) has been shown to yield compounds with potent activity against both susceptible and resistant bacterial strains.[2]

Quantitative Data: Antimicrobial Activity of Substituted Phenylpropanones

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of substituted phenylpropanones against various microbial strains, demonstrating their potential as antimicrobial agents.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 2´,3´-dihydroxychalcone | Staphylococcus aureus (MRSA) | 11.2 | [3] |

| 2´,4-dihydroxychalcone | Staphylococcus aureus (MRSA) | >20 | [3] |

| 2´,4´-dihydroxychalcone | Staphylococcus aureus (MRSA) | >20 | [3] |

| 2´,4´,3-trihydroxychalcone | Staphylococcus aureus (MRSA) | >20 | [3] |

| 2´,4´-dihydroxy-3´-methoxychalcone | Staphylococcus aureus (MRSA) | >20 | [3] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 125 | [4] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Bacillus subtilis | 62.5 | [4] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Escherichia coli | 250 | [4] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Pseudomonas aeruginosa | 125 | [4] |

| 4-bromo-3′-aminochalcone | Staphylococcus aureus (MSSA) | 1.9 | [5] |

| 4-bromo-3′-aminochalcone | Staphylococcus aureus (MRSA) | 7.8 | [5] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details a robust method for determining the MIC of substituted phenylpropanones, a critical parameter for assessing their antimicrobial potency.

1. Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

2. Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compound (substituted phenylpropanone) dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

-

Negative control (broth and solvent only)

-

Incubator (37°C)

-

Microplate reader (optional, for spectrophotometric reading)

3. Step-by-Step Methodology:

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the stock solution in MHB directly in the 96-well plate to achieve a range of desired concentrations.

-

-

Inoculum Preparation:

-

From a fresh culture, prepare a bacterial suspension in sterile saline or MHB equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the test compound dilutions, positive control, and growth control (broth with inoculum but no compound).

-

Include a sterility control well containing only MHB.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.

-

Alternatively, the optical density (OD) can be measured using a microplate reader at 600 nm. The MIC is determined as the lowest concentration that significantly reduces the OD compared to the growth control.

-

4. Self-Validation and Controls:

-

Positive Control: An antibiotic with known activity against the test organism should be included to validate the assay's sensitivity.

-

Negative (Growth) Control: Wells containing only broth and inoculum must show clear evidence of bacterial growth.

-

Sterility Control: The well with only broth should remain clear, indicating no contamination.

-

Solvent Control: The highest concentration of the solvent used to dissolve the test compound should be tested to ensure it does not inhibit microbial growth.

Workflow for MIC determination.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disease, and cancer. Substituted phenylpropanones have demonstrated potent anti-inflammatory effects by targeting key mediators of the inflammatory response.[6][7]

Mechanism of Action

The anti-inflammatory properties of these compounds are often linked to their ability to inhibit pro-inflammatory enzymes and transcription factors. A primary mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6] By inhibiting NF-κB activation, substituted phenylpropanones can effectively dampen the inflammatory cascade.

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of phenylpropanones is influenced by their substitution patterns:

-

Hydroxyl and Alkoxy Groups: The presence and position of hydroxyl and alkoxy groups on the aromatic rings are critical for anti-inflammatory potency. For instance, 2'-hydroxy and 2',5'-dialkoxy chalcones have shown significant inhibitory effects on nitric oxide formation.[7][10]

-

Lipophilicity: Increased lipophilicity, achieved through the addition of long alkyl chains, has been shown to enhance NF-κB inhibitory activity.[8]

-

α,β-Unsaturated Ketone Moiety: This structural feature is considered crucial for the anti-inflammatory activity of many chalcones.[8]

Quantitative Data: Anti-inflammatory Activity of Substituted Phenylpropanones

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected substituted phenylpropanones, illustrating their efficacy in inhibiting key inflammatory pathways.

| Compound/Derivative | Assay/Target | IC₅₀ (µM) | Reference |

| (E)-1-(2-(decyloxy)-6-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | LPS-induced NF-κB inhibition | 2.7 | [8] |

| (E)-1-(2-hydroxy-6-(tetradecyloxy)phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | LPS-induced NF-κB inhibition | 4.2 | [8] |

| 2'-hydroxychalcone | β-glucuronidase release | 1.6 | [7][10] |

| 2'-hydroxychalcone | Lysozyme release | 1.4 | [7][10] |

| 2',5'-dialkoxychalcone (compound 11) | Nitric oxide formation | 0.7 | [7][10] |

| Pyranochalcone derivative 6b | TNF-α induced NF-κB inhibition | 0.29 | [11] |

| Broussochalcone A | Iron-induced lipid peroxidation | 0.63 | [9] |

| 2'-methoxy-3,4-dichlorochalcone | NO production | 7.1 | [12] |

| 2'-hydroxy-3-bromo-6'-methoxychalcone | NO production | 9.6 | [12] |

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol provides a sensitive and quantitative method to assess the ability of substituted phenylpropanones to inhibit NF-κB activation.

1. Principle: This cell-based assay utilizes a reporter gene (luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway by a stimulus (e.g., TNF-α, LPS) leads to the expression of luciferase. The inhibitory effect of a test compound is measured by the reduction in luciferase activity, which is quantified by luminescence.

2. Materials:

-

HEK293T or other suitable cells stably or transiently transfected with an NF-κB luciferase reporter construct.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound (substituted phenylpropanone) dissolved in DMSO.

-

NF-κB stimulus (e.g., TNF-α, LPS).

-

Luciferase assay reagent (containing luciferin substrate).

-

Opaque 96-well plates.

-

Luminometer.

3. Step-by-Step Methodology:

-

Cell Seeding: Seed the NF-κB reporter cells into an opaque 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours). Include a vehicle control (DMSO).

-

Stimulation: Add the NF-κB stimulus (e.g., TNF-α) to the wells (except for the unstimulated control) and incubate for a further period (e.g., 6-8 hours).

-

Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luminescence Measurement: Add the luciferase assay reagent to the cell lysates and immediately measure the luminescence using a luminometer.

4. Self-Validation and Controls:

-

Unstimulated Control: Cells not treated with the stimulus to determine baseline NF-κB activity.

-

Stimulated (Positive) Control: Cells treated with the stimulus but not the test compound to determine maximal NF-κB activation.

-

Vehicle Control: Cells treated with the highest concentration of the solvent (DMSO) to ensure it does not affect NF-κB activity.

-

Cell Viability Assay: A parallel assay (e.g., MTT assay) should be performed to ensure that the observed inhibition of NF-κB is not due to cytotoxicity of the test compound.

Inhibition of the NF-κB signaling pathway.

Anticancer Activity: A Multi-pronged Attack on Tumor Cells

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Substituted phenylpropanones, particularly chalcones, have demonstrated significant cytotoxic and antiproliferative activities against a variety of cancer cell lines.[13]

Mechanism of Action

The anticancer effects of these compounds are multifaceted and involve the modulation of several key cellular processes:

-

Induction of Apoptosis: Many substituted phenylpropanones induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, most commonly the G2/M phase.[13]

-

Inhibition of Angiogenesis: Some phenylpropanone derivatives can inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.

-

Modulation of Signaling Pathways: As with their anti-inflammatory effects, the anticancer activity of phenylpropanones is often linked to the inhibition of pro-survival signaling pathways, such as NF-κB.[15]

Structure-Activity Relationship (SAR)

The anticancer potency of substituted phenylpropanones is dictated by their chemical structure:

-

Prenyl and Methoxy Groups: The presence of a prenyl group on one aromatic ring and methoxy or hydroxyl groups on the other appears to be crucial for cytotoxicity against breast cancer cells.[1]

-

Hybrid Molecules: Hybrid molecules incorporating a chalcone scaffold with other pharmacophores, such as dihydropyrimidone, have shown enhanced and selective cytotoxicity against breast cancer cell lines.[16]

-

Substituent Position: The position of substituents on the aromatic rings significantly influences activity. For example, in a series of quinolone chalcone derivatives, specific substitutions led to potent tubulin polymerization inhibitors with IC₅₀ values in the nanomolar range.[13]

Quantitative Data: Anticancer Activity of Substituted Phenylpropanones

The following table summarizes the IC₅₀ values of various substituted phenylpropanones against different human cancer cell lines, highlighting their potential as anticancer agents.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Chalcone 12 | MCF-7 (Breast) | 4.19 | [1] |

| Chalcone 13 | MCF-7 (Breast) | 3.30 | [1] |

| Chalcone 12 | ZR-75-1 (Breast) | 9.40 | [1] |

| Chalcone 13 | ZR-75-1 (Breast) | 8.75 | [1] |

| Chalcone 12 | MDA-MB-231 (Breast) | 6.12 | [1] |

| Chalcone-dihydropyrimidone Hybrid 9d | MCF-7 (Breast) | 4.72 | [16] |

| Chalcone-dihydropyrimidone Hybrid 9g | MCF-7 (Breast) | 4.89 | [16] |

| Thiophene-chalcone derivative 6e | A549 (Lung) | 1.9 | [13] |

| Quinolone chalcone derivative 7d | K562 (Leukemia) | 0.009 | [13] |

| Benzamide-chalcone derivative 3e | MCF-7 (Breast) | 0.887 | [13] |

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

1. Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

2. Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

96-well plates

-

Test compound (substituted phenylpropanone) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

3. Step-by-Step Methodology:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach and grow for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

4. Self-Validation and Controls:

-

Untreated Control: Cells treated with medium only, representing 100% viability.

-

Vehicle Control: Cells treated with the highest concentration of the solvent to ensure it is not cytotoxic.

-

Blank Control: Wells containing medium and MTT but no cells, to subtract background absorbance.

-

Dose-Response Curve: The assay should be performed with a range of compound concentrations to generate a dose-response curve, from which the IC₅₀ value can be calculated.

References

- 1. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics [mdpi.com]

- 3. New antimicrobial combinations: substituted chalcones- oxacillin against methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Design, synthesis and antibacterial activity of chalcones against MSSA and MRSA planktonic cells and biofilms: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A SAR study on a series of synthetic lipophilic chalcones as inhibitor of transcription factor NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 14. benchchem.com [benchchem.com]

- 15. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence | MDPI [mdpi.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one: Properties, Characterization, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Dihydrochalcone from Sarcandra glabra

1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one is a dihydrochalcone, a class of natural products belonging to the flavonoid family.[1] This particular compound has been identified as a constituent of Sarcandra glabra, a medicinal plant with a history of use in traditional Chinese medicine for treating a variety of ailments, including inflammation and tumors.[2][3] Dihydrochalcones are characterized by a three-carbon bridge connecting two aromatic rings, and unlike their unsaturated counterparts (chalcones), the propane-1-one linker lacks a double bond.[1] This structural modification significantly influences their physicochemical and biological properties.[4]

This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed methodologies for its characterization, and insights into its potential biological significance based on the activities of related compounds and the source organism.

Physicochemical Properties: A Quantitative Overview

The fundamental chemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analysis in a research and development setting.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₅ | [5] |

| Molecular Weight | 302.32 g/mol | [5] |

| Appearance | White crystalline powder (Predicted) | [6] |

| Solubility | Soluble in many organic solvents.[1] | |

| Melting Point | Not experimentally determined for this specific compound. Related dihydrochalcones exhibit a wide range of melting points. | |

| Boiling Point | Not determined. | |

| XLogP3-AA (Predicted) | 3.5 | [2] |

Structural Elucidation and Spectroscopic Characterization

The definitive identification and structural confirmation of this compound rely on a combination of modern spectroscopic techniques. Below are the expected spectral characteristics based on the known properties of dihydrochalcones and related phenolic compounds.[4][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the A and B rings. The protons of the propane chain will appear as a characteristic pattern of triplets or multiplets in the aliphatic region. The protons of the two hydroxyl groups will likely appear as broad singlets, and the methoxy groups will each present as sharp singlets.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 17 carbon atoms. The carbonyl carbon will have a characteristic downfield shift. The aromatic carbons will appear in the aromatic region, with those bearing oxygen substituents shifted further downfield. The aliphatic carbons of the propane bridge and the methoxy carbons will be found in the upfield region.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

-

O-H Stretching: A broad absorption band is expected in the region of 3200-3550 cm⁻¹ due to the hydroxyl groups.[8]

-

C-H Stretching: Aromatic C-H stretching vibrations are anticipated between 3000 and 3100 cm⁻¹, while aliphatic C-H stretching will appear between 2850 and 3000 cm⁻¹.[8]

-

C=O Stretching: A strong, sharp absorption peak characteristic of the ketone carbonyl group is expected around 1700 cm⁻¹.[8]

-

C=C Stretching: Aromatic C=C stretching vibrations will produce peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: C-O stretching vibrations from the hydroxyl and methoxy groups are expected in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) can be determined, confirming the molecular formula.

-

Fragmentation Pattern: The fragmentation of dihydrochalcones in tandem MS (MS/MS) is characterized by specific neutral losses and the formation of diagnostic fragment ions corresponding to the A and B rings.[4] Common fragmentation pathways include the cleavage of the propanone chain and the loss of water or methyl groups.[4][7]

Experimental Protocols: A Practical Guide

Isolation from Sarcandra glabra

As this compound is a natural product, a typical isolation procedure would involve the following steps. This protocol is a generalized workflow based on the isolation of similar compounds from plant sources.[9][10]

-

Extraction:

-

Air-dried and powdered aerial parts of Sarcandra glabra are extracted exhaustively with a suitable solvent, such as ethanol or methanol, at room temperature.[11]

-

The combined extracts are concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

-

Chromatographic Purification:

-

The ethyl acetate fraction, which is likely to contain the target dihydrochalcone, is subjected to column chromatography on silica gel.

-

A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the desired compound are pooled and may require further purification by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

Caption: General workflow for the isolation of the target compound.

Synthesis of Dihydrochalcones

Caption: General synthetic route to dihydrochalcones.

Biological Activities and Potential Therapeutic Significance

While specific biological studies on this compound are limited, the known activities of related dihydrochalcones and extracts of Sarcandra glabra provide a strong basis for its potential therapeutic relevance.

Sarcandra glabra extracts have been shown to possess a wide range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, and antitumor activities.[3] These effects are attributed to the diverse array of secondary metabolites present in the plant, including flavonoids like the target compound.

Dihydrochalcones as a class have demonstrated numerous biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.[12] For instance, some dihydrochalcone derivatives have been investigated for their potential as tyrosinase inhibitors, suggesting applications in cosmetics and for treating hyperpigmentation disorders.[13][14] The presence of multiple hydroxyl and methoxy groups on the aromatic rings of this compound suggests it may possess significant antioxidant and radical-scavenging properties.

Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound, which could lead to the development of novel therapeutic agents.

Conclusion

This compound is a structurally interesting natural product with potential for further investigation in drug discovery and development. This technical guide has provided a comprehensive overview of its known chemical properties, detailed the analytical techniques crucial for its characterization, and outlined its biological context. The information presented herein serves as a valuable resource for researchers and scientists working with this and related dihydrochalcone compounds.

References

- 1. Dihydrochalcone - Wikipedia [en.wikipedia.org]

- 2. Neohesperidin dihydrochalcone | C28H36O15 | CID 30231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Derivatives as Anti-Saprolegnia Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. farm.ucl.ac.be [farm.ucl.ac.be]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 9. benchchem.com [benchchem.com]

- 10. Isolation and Screening of Endophytes from Sarcandra glabra to Increase the Content of Isofraxidin [xiahepublishing.com]

- 11. Revealing the multi-target compounds of Sarcandra glabra identification and inhibition of novel target genes for the treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2',4'-Dihydroxychalcone | C15H12O3 | CID 5376979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

The Therapeutic Potential of Dihydroxy-Dimethoxyphenyl Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Dihydroxy-dimethoxyphenyl derivatives represent a versatile class of organic compounds with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the current research, potential therapeutic applications, and key experimental methodologies for the investigation of these promising molecules. We delve into the anticancer, anti-inflammatory, and phytoestrogenic properties of specific derivatives, elucidating their mechanisms of action through key signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to accelerate the translation of these compounds from the laboratory to clinical applications.

Introduction: The Chemical Versatility and Biological Significance of Dihydroxy-Dimethoxyphenyl Scaffolds

The dihydroxy-dimethoxyphenyl moiety is a key pharmacophore found in a variety of natural and synthetic compounds. The specific positioning of the hydroxyl and methoxy groups on the phenyl ring plays a crucial role in the biological activity of these derivatives. This structural feature allows for a diverse range of interactions with biological targets, leading to a wide array of therapeutic effects. This guide will explore the significant potential of these derivatives in three primary therapeutic areas: oncology, inflammation, and hormonal modulation.

Anticancer Applications: Targeting Cell Proliferation and Survival

Several dihydroxy-dimethoxyphenyl derivatives have demonstrated potent anticancer activity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the disruption of key cellular processes essential for tumor growth and survival.

Mechanism of Action: Inhibition of Tubulin Polymerization

A primary mechanism of anticancer activity for certain dihydroxy-dimethoxyphenyl derivatives is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

For instance, certain benzopyran-4-one derivatives containing the dihydroxy-dimethoxyphenyl scaffold have been shown to interfere with the kinetics of tubulin polymerization[1]. This leads to a destabilization of the microtubule network, ultimately triggering programmed cell death in cancer cells.

Signaling Pathway: Disruption of Microtubule Dynamics

Caption: Inhibition of tubulin polymerization by dihydroxy-dimethoxyphenyl derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of dihydroxy-dimethoxyphenyl derivatives is typically evaluated using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzopyran-4-one Derivatives | MCF-7 (Breast) | 2.58 - 34.86 | [1][2] |

| Chalcone Derivatives | A-549 (Lung) | 9.99 | [3] |

| FaDu (Head and Neck) | 13.98 | [3] | |

| SH-SY5Y (Neuroblastoma) | 5.20 - 7.52 | [3] | |

| Indolin-2-one Derivatives | MDA-MB-231 (Breast) | 20 µg/mL | [4][5] |

| MDA-MB-468 (Breast) | 25 µg/mL | [4][5] |

Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for cytotoxicity screening.[2][6][7][8][9]

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Test compounds (dihydroxy-dimethoxyphenyl derivatives)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Anti-inflammatory Applications: Modulation of Inflammatory Pathways

Chronic inflammation is a key contributor to a wide range of diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Dihydroxy-dimethoxyphenyl derivatives have shown significant promise as anti-inflammatory agents by targeting key signaling pathways involved in the inflammatory response.

Mechanism of Action: Inhibition of NF-κB and p38 MAPK Signaling

The anti-inflammatory effects of many dihydroxy-dimethoxyphenyl derivatives are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of the expression of pro-inflammatory cytokines and enzymes.

For example, 6,7-dihydroxy-2,4-dimethoxyphenanthrene has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in microglial cells by inhibiting the p38 MAPK/NF-κB pathway.[10] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Signaling Pathway: Inhibition of Pro-inflammatory Cytokine Production

Caption: Inhibition of NF-κB and p38 MAPK signaling by dihydroxy-dimethoxyphenyl derivatives.

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model